molecular formula C12H13N3O B2833033 N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide CAS No. 75394-78-4

N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Cat. No.: B2833033
CAS No.: 75394-78-4
M. Wt: 215.256
InChI Key: KVFADAWUBWXUNR-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide is a chemical compound with the molecular formula C14H17N3O It is characterized by the presence of an indole ring substituted with a formyl group at the 2-position and an imidoformamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide typically involves the reaction of 2-formyl-1H-indole with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a catalyst, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: Formation of N’-(2-carboxy-1H-indol-3-yl)-N,N-dimethylimidoformamide.

    Reduction: Formation of N’-(2-hydroxymethyl-1H-indol-3-yl)-N,N-dimethylimidoformamide.

    Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which could contribute to its anticancer properties.

Comparison with Similar Compounds

N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide can be compared with other similar compounds, such as:

    N-(2-formyl-1H-indol-3-yl)acetamide: Similar structure but with an acetamide group instead of an imidoformamide group.

    N-(2-formyl-1H-indol-3-yl)benzamide: Similar structure but with a benzamide group instead of an imidoformamide group.

    N-(2-formyl-1H-indol-3-yl)thiourea: Similar structure but with a thiourea group instead of an imidoformamide group.

The uniqueness of N’-(2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N'-(2-formyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15(2)8-13-12-9-5-3-4-6-10(9)14-11(12)7-16/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFADAWUBWXUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(NC2=CC=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.